

Spectroscopic Profile of 5,5'-Dibromo-2,2'-bipyridine: A Technical Guide

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Compound of Interest

Compound Name: 5,5'-Dibromo-2,2'-bipyridine

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the key organic ligand, **5,5'-Dibromo-2,2'-bipyridine**. The document details its nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic characteristics. Included are detailed experimental protocols for data acquisition and a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following sections present the key spectroscopic data for **5,5'-Dibromo-2,2'-bipyridine** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ^1H and ^{13}C NMR data for **5,5'-Dibromo-2,2'-bipyridine** are summarized below.

Table 1: ^1H NMR Spectroscopic Data of **5,5'-Dibromo-2,2'-bipyridine**

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.71	Doublet (d)	2H
8.28	Singlet (s)	2H
7.95	Doublet (d)	2H

Solvent: CDCl₃, Frequency: 400 MHz^[1]

Table 2: ¹³C NMR Spectroscopic Data of **5,5'-Dibromo-2,2'-bipyridine**

Chemical Shift (δ) ppm	Assignment
153.64	C2
122.25	C3
139.64	C4
121.47	C5
150.28	C6

Solvent: CDCl₃, Frequency: 100 MHz^[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: IR Spectroscopic Data of **5,5'-Dibromo-2,2'-bipyridine**

Wavenumber (cm ⁻¹)	Assignment
3049	C-H stretching vibration
1562	Aromatic ring stretching vibration
1453	Aromatic ring stretching vibration
1356	Aromatic ring stretching vibration
636	C-Br stretching vibration

Sample Preparation: KBr pellet[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Specific experimental data for the absorption maxima (λ_{max}) of **5,5'-Dibromo-2,2'-bipyridine** is not readily available in the reviewed literature. However, this compound is known to be a building block for materials with significant photophysical properties, including metal-ligand charge transfer (MLCT) bands when complexed with metals like ruthenium or iridium.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized by the operator.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **5,5'-Dibromo-2,2'-bipyridine** in about 0.5-0.7 mL of deuterated chloroform (CDCl₃).
- Data Acquisition: Transfer the solution to a standard 5 mm NMR tube. Acquire the ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.
- Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

IR Spectroscopy (KBr Pellet Method)

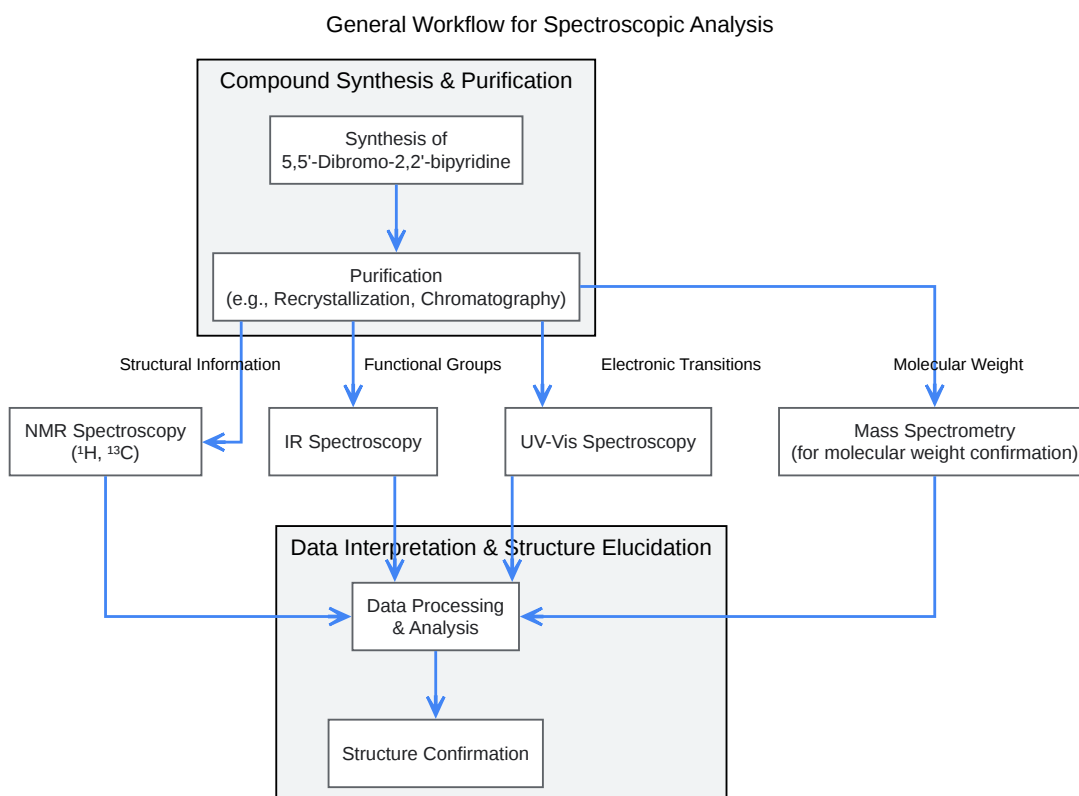
- **Sample Preparation:** Grind a small amount (1-2 mg) of **5,5'-Dibromo-2,2'-bipyridine** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Place the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment should be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of **5,5'-Dibromo-2,2'-bipyridine** in a suitable UV-transparent solvent (e.g., ethanol, cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
- **Data Acquisition:** Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place the cuvettes in the sample and reference beams of a dual-beam UV-Vis spectrophotometer.
- **Spectral Measurement:** Scan a range of wavelengths (typically 200-800 nm) to record the absorption spectrum. The instrument will automatically subtract the absorbance of the blank.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

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References

- 1. 5,5'-Dibromo-2,2'-bipyridyl | 15862-18-7 [chemicalbook.com]
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